molecular formula C16H13ClN4O3 B11149098 N-(5-chloropyridin-2-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

N-(5-chloropyridin-2-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11149098
M. Wt: 344.75 g/mol
InChI Key: GTMUBARCBBDOOG-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide, also known by its chemical formula C₁₄H₉ClN₄O₃, is a synthetic organic compound. It belongs to the class of quinazolinone derivatives and exhibits interesting pharmacological properties.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: N-(5-chloropyridin-2-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide can undergo oxidation reactions, leading to various oxidation states of the nitrogen and carbon atoms.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.

    Reduction: Reduction of the quinazolinone moiety may yield different derivatives.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Substitution: Alkyl halides or aryl halides can be used for substitution reactions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are suitable reducing agents.

Major Products::
  • Oxidation may lead to hydroxylated or carbonylated derivatives.
  • Substitution can yield various analogs with modified substituents.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide finds applications in:

    Medicinal Chemistry: It may act as a potential drug candidate due to its structural features.

    Biological Studies: Researchers explore its interactions with enzymes, receptors, and cellular pathways.

    Industry: It could serve as a precursor for other quinazolinone-based compounds.

Mechanism of Action

The compound’s mechanism of action involves:

    Target Binding: It likely interacts with specific protein targets.

    Cellular Signaling: Modulation of signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

    Similar Compounds: Other quinazolinone derivatives, such as gefitinib and erlotinib, share structural similarities.

    Uniqueness: N-(5-chloropyridin-2-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide’s unique features set it apart from related compounds.

Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications.

: Reference: ChemSpider

Properties

Molecular Formula

C16H13ClN4O3

Molecular Weight

344.75 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

InChI

InChI=1S/C16H13ClN4O3/c17-10-5-6-13(18-9-10)20-14(22)7-8-21-15(23)11-3-1-2-4-12(11)19-16(21)24/h1-6,9H,7-8H2,(H,19,24)(H,18,20,22)

InChI Key

GTMUBARCBBDOOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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